BE“GHE Foundational & Exploratory
Check Availability & Pricing

Spectroscopic Profile of 2-lodo-5-methylaniline:
A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-lodo-5-methylaniline

Cat. No.: B084972

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-lodo-
5-methylaniline (also known as 3-Amino-4-iodotoluene), a compound of interest in synthetic
chemistry and drug discovery. The following sections detail its nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational
dataset for its identification, characterization, and utilization in further research.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-lodo-5-methylaniline.

Table 1: *"H NMR Spectroscopic Data
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

7.50 Doublet (d) 8.0 Aromatic CH (H6)

6.59 Doublet (d) 2.0 Aromatic CH (H4)
Doublet of Doublets )

6.33 8.0,2.0 Aromatic CH (H5)
(dd)

~3.9 (not explicitl

( PACTY Singlet (s) - NH:2

stated but expected)

2.21 (in a related )
Singlet (s) - CHs

isomer)

Solvent: CDClIs,
Instrument Frequency:
400 MHz. Data is
based on reported
values for 2-lodo-5-
methylaniline and

related isomers.[1]

Table 2: Predicted **C NMR Spectroscopic Data
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Chemical Shift (8) ppm Assignment
~146-148 C-NHz (C1)
~83-85 C-1(C2)
~138-140 C-CHs (C5)
~130-132 Aromatic CH (C6)
~118-120 Aromatic CH (C4)
~114-116 Aromatic CH (C3)
~20-22 CHs

Solvent: CDCls, Instrument Frequency: 100
MHz. Predicted values are based on data for 2-

iodoaniline and other substituted iodoanilines.[2]

Table 3: Predicted Infrared (IR) Spectroscopic Data
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Wavenumber (cm~?)

Intensity

Assignment

N-H Stretch (asymmetric and

3450 - 3300 Medium-Strong, Doublet ]
symmetric)
3100 - 3000 Medium Aromatic C-H Stretch
2950 - 2850 Medium Aliphatic C-H Stretch (CHs)
N-H Bend (Scissoring) and
1620 - 1580 Strong ]
Aromatic C=C Stretch
1500 - 1400 Medium-Strong Aromatic C=C Stretch
1300 - 1250 Strong C-N Stretch
850 - 750 Strong C-H Out-of-plane Bend
~550 Medium-Weak C-I Stretch

Predicted based on
characteristic absorption
frequencies for primary
aromatic amines and iodo-

aromatic compounds.

Table 4: Mass Spectrometry (MS) Data
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miz Relative Intensity (%) Assighment
233 High [M]* (Molecular lon)
106 High [M-1]*
C7H7]* (Tropylium ion) or
91 Medium [C7HA™ (Tropy )

related fragment

77 Medium [CeHs]*

Predicted fragmentation
pattern based on the molecular
structure (C7HsIN, Molecular
Weight: 233.05 g/mol ) and
typical fragmentation of
anilines and iodo-aromatics.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

'H and *C NMR Spectroscopy

o Sample Preparation: Dissolve 10-20 mg of 2-lodo-5-methylaniline in approximately 0.7 mL
of deuterated chloroform (CDCIs).

 Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

e Acquisition Parameters for *H NMR:

o

Set the spectral width to cover the range of 0-10 ppm.

o

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.

[¢]

[e]

Acquire a sufficient number of scans (typically 16 or more) to achieve a good signal-to-
noise ratio.
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e Acquisition Parameters for 13C NMR:
o Set the spectral width to cover the range of 0-160 ppm.
o Employ proton decoupling to simplify the spectrum.
o Use a pulse angle of 45 degrees.
o Set the relaxation delay to 2-5 seconds.

o Acquire a larger number of scans (typically 1024 or more) due to the lower natural
abundance of 13C.

o Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate
window function (e.g., exponential multiplication) and perform a Fourier transform. Reference
the spectrum to the residual solvent peak (CDCls at 7.26 ppm for *H and 77.16 ppm for 13C).

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of 2-lodo-5-methylaniline with approximately 100-200 mg
of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Transfer the powder to a pellet press and apply pressure to form a transparent or
translucent pellet.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

e Acquisition:

o

Record a background spectrum of the empty sample compartment.

[¢]

Place the KBr pellet in the sample holder.

[¢]

Acquire the sample spectrum over the range of 4000-400 cm™1.

[e]

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
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Data Processing: The final spectrum is presented as transmittance or absorbance versus
wavenumber (cm~1).

Mass Spectrometry (MS)

Sample Introduction: Introduce a dilute solution of 2-lodo-5-methylaniline in a volatile
organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion
or through a gas chromatograph (GC-MS).

Instrumentation: Employ a mass spectrometer equipped with an Electron lonization (El)
source.

Acquisition Parameters:

o Set the electron energy to 70 eV.

o Scan a mass-to-charge (m/z) range of approximately 40-300 amu.
o Set the ion source temperature to around 200-250 °C.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
elucidate the structure of the fragments.

Visualizations
Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of 2-lodo-5-methylaniline.
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Caption: Workflow for the spectroscopic characterization of 2-lodo-5-methylaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b084972#spectroscopic-data-of-2-iodo-5-
methylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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